
2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid, also known as MMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMSB is a sulfonamide derivative that is synthesized through a multi-step process, and it has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-bacterial effects by inhibiting the growth of certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid in lab experiments is its wide range of biological activities. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types, and caution should be taken when using it in experiments.
Orientations Futures
There are many potential future directions for research on 2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid. One area of interest is the development of this compound derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of this compound's effects on specific biological processes, such as protein-protein interactions and enzyme inhibition. Additionally, the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases, cancer, and bacterial infections should be explored further.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has been used as a tool in the study of protein-protein interactions and enzyme inhibition. While this compound has many advantages for use in lab experiments, caution should be taken due to its potential toxicity. There are many potential future directions for research on this compound, including the development of derivatives with improved biological activities and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-methylmorpholine to form this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
2-Methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has also been used as a tool in the study of protein-protein interactions and enzyme inhibition.
Propriétés
IUPAC Name |
2-methyl-3-(2-methylmorpholin-4-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9-8-14(6-7-19-9)20(17,18)12-5-3-4-11(10(12)2)13(15)16/h3-5,9H,6-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPZPACVLQMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)S(=O)(=O)C2=CC=CC(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,6-dibromo-4-nitroanilino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7577025.png)
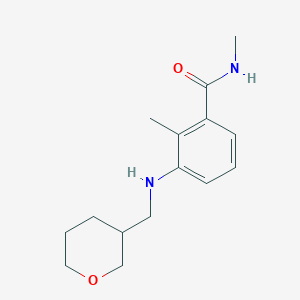
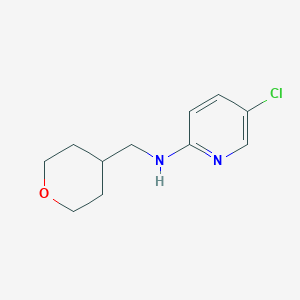
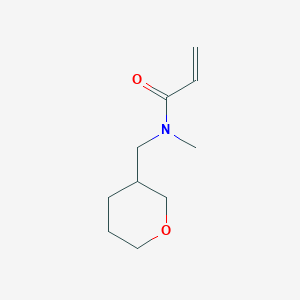
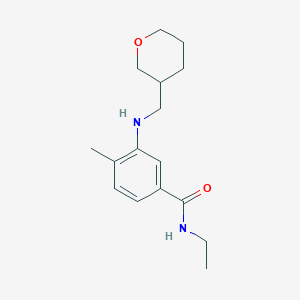
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
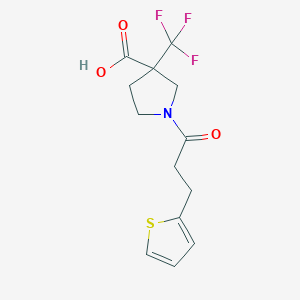


![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)

![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)